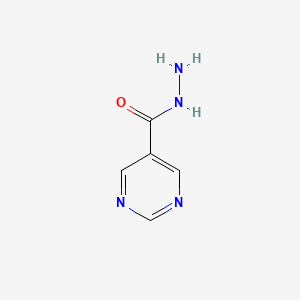

Pyrimidine-5-carbohydrazide

概要

説明

Pyrimidine-5-carbohydrazide is a heterocyclic compound that features a pyrimidine ring substituted with a carbohydrazide group at the fifth position

作用機序

Target of Action

Pyrimidine-5-carbohydrazide primarily targets the HIV-1 integrase , an enzyme that is crucial for the replication of the HIV-1 virus . This enzyme is responsible for integrating the viral DNA into the host DNA, a critical step in the life cycle of the virus . The compound’s interaction with this target can inhibit the replication of the virus, making it a potential agent against HIV-1 .

Mode of Action

This compound interacts with its target, the HIV-1 integrase, by binding to two Mg2+ cations and several residues that are important in HIV-1 integrase inhibition . This interaction disrupts the normal function of the enzyme, thereby inhibiting the integration of the viral DNA into the host DNA . This prevents the replication of the virus and its spread within the host.

Biochemical Pathways

The action of this compound affects the HIV-1 integrase pathway . By inhibiting the HIV-1 integrase, the compound disrupts the life cycle of the HIV-1 virus, preventing it from replicating and spreading. This has downstream effects on the progression of the HIV infection, potentially slowing or halting the development of the disease .

Pharmacokinetics

The compound has shown no significant toxicity to human cells, suggesting that it may have good bioavailability

Result of Action

The primary result of this compound’s action is the inhibition of HIV-1 replication . By targeting and inhibiting the HIV-1 integrase, the compound prevents the virus from integrating its DNA into the host DNA . This disrupts the life cycle of the virus, preventing it from replicating and spreading within the host. This can slow or halt the progression of the HIV infection .

生化学分析

Biochemical Properties

Pyrimidine-5-carbohydrazide interacts with various biomolecules in biochemical reactions. For instance, it has been found to interact with HIV-1 integrase, an enzyme crucial for the life cycle of the HIV-1 virus . The compound’s interaction with this enzyme is believed to inhibit the virus’s ability to integrate its genetic material into the host cell’s DNA, thereby preventing the virus from replicating .

Cellular Effects

The effects of this compound on cells are primarily related to its potential anti-HIV-1 activity. The compound has been shown to exhibit anti-HIV-1 activity with EC50 values ranging from 90 to 155 µM . This suggests that this compound may influence cell function by inhibiting the replication of HIV-1 within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with HIV-1 integrase. Molecular modeling studies have indicated that this compound has the capacity to interact with two Mg2+ cations and several residues that are important in HIV-1 integrase inhibition . This interaction is believed to prevent the enzyme from integrating the viral DNA into the host cell’s genome, thereby inhibiting viral replication .

Metabolic Pathways

As a pyrimidine derivative, it may be involved in pyrimidine metabolism, a crucial process for the synthesis of DNA and RNA .

準備方法

Synthetic Routes and Reaction Conditions: Pyrimidine-5-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of pyrimidine-5-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows: [ \text{Pyrimidine-5-carboxylic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification steps such as recrystallization or chromatography.

化学反応の分析

Types of Reactions: Pyrimidine-5-carbohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can react with this compound under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid, while substitution reactions can produce various substituted pyrimidine derivatives.

科学的研究の応用

Pyrimidine-5-carbohydrazide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.

Medicine: this compound derivatives have shown potential as antitumor and antiviral agents.

Industry: It is utilized in the development of corrosion inhibitors and as an intermediate in the production of pharmaceuticals.

類似化合物との比較

Pyrimidine-5-carboxylic acid: Similar structure but lacks the carbohydrazide group.

Pyrimidine-5-carbohydrazone: Contains a hydrazone group instead of a carbohydrazide group.

Pyrimidine-5-carbohydrazide derivatives: Various derivatives with different substituents on the pyrimidine ring.

Uniqueness: this compound is unique due to its specific functional group, which imparts distinct reactivity and potential for forming diverse chemical derivatives. This makes it a valuable compound in synthetic chemistry and drug development.

生物活性

Pyrimidine-5-carbohydrazide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its antiviral, anticancer, anti-inflammatory, and antimicrobial properties, as well as relevant case studies and research findings.

Overview of this compound

Pyrimidine derivatives are known for their wide range of biological activities, including antitumor, antiviral, antibacterial, and anti-inflammatory effects. The incorporation of a carbohydrazide moiety enhances the potential for developing novel therapeutic agents. The structural versatility of this compound allows for modifications that can improve its pharmacological profile.

Antiviral Activity

One of the most notable biological activities of this compound is its anti-HIV-1 activity. A study synthesized a series of pyridothis compound derivatives and evaluated their efficacy against HIV-1 integrase. The most active compound identified was 5j, which exhibited an effective concentration (EC50) of 90 µM with a selectivity index (CC50/EC50) of 6.4, indicating significant antiviral potency without considerable cytotoxicity to human cells .

Table 1: Anti-HIV Activity of Pyridothis compound Derivatives

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (CC50/EC50) |

|---|---|---|---|

| 5j | 90 | 576 | 6.4 |

| Other Compounds | 90-155 | Varies | Varies |

Anticancer Activity

Pyrimidine derivatives have also been investigated for their anticancer properties. In various studies, this compound derivatives demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF7), cervical cancer (HeLa), and others. For example, compounds synthesized in one study showed significant cytotoxicity against HCC1937 and Capan-1 cell lines .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3a | MCF7 | Varies |

| 3b | HeLa | Varies |

| 3c | HCC1937 | Varies |

Anti-inflammatory and Antimicrobial Activities

In addition to antiviral and anticancer activities, this compound also exhibits anti-inflammatory effects. Research indicates that these compounds can inhibit inflammatory mediators, making them potential candidates for treating inflammatory diseases . Furthermore, studies have shown that some pyrimidine derivatives possess antimicrobial properties against various bacterial strains, suggesting their utility in treating infections .

Case Studies and Research Findings

- HIV Integrase Inhibition : Molecular modeling studies suggested that compound 5j interacts effectively with key residues in the HIV-1 integrase active site, which is crucial for its inhibitory action .

- Cytotoxicity Profiling : A systematic evaluation using the MTT assay revealed that several synthesized derivatives exhibited promising cytotoxicity against multiple cancer cell lines without significant toxicity to normal cells .

- Broad-spectrum Activity : The biological evaluation of pyrimidine derivatives has highlighted their potential as broad-spectrum agents capable of addressing various health issues ranging from viral infections to cancer treatment .

特性

IUPAC Name |

pyrimidine-5-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-9-5(10)4-1-7-3-8-2-4/h1-3H,6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYSTPYCLSTYPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653115 | |

| Record name | Pyrimidine-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40929-42-8 | |

| Record name | Pyrimidine-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Pyrimidine-5-carbohydrazide derivatives interesting for medicinal chemistry?

A1: this compound derivatives have emerged as versatile building blocks for the synthesis of diverse heterocyclic compounds with promising biological activities. Their structural features allow for various modifications, making them attractive for exploring structure-activity relationships (SAR) and developing novel therapeutic agents.

Q2: What specific biological activities have been reported for this compound derivatives?

A2: Studies have highlighted the potential of this compound derivatives against various targets, including:

- Anti-HIV-1 activity: Derivatives featuring substituted benzylidene fragments showed activity against HIV-1 integrase, with promising EC50 values and selectivity indices [].

- Antimicrobial activity: Compounds derived from 6-methyl-2-oxo-4-phenyl-1,2-dihydrothis compound demonstrated promising antibacterial and antifungal activities [].

- Antiplatelet activity: N'-Benzylidene-7-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]this compound derivatives exhibited potent inhibition of platelet aggregation, suggesting potential as antithrombotic agents [].

- Antihypertensive activity: Some 3,4-Dihydro-1H-pyrimidine-5-carbohydrazide derivatives exhibited antihypertensive activity in animal models, comparable to standard medications [].

- Antitumor activity: Thienopyrimidine derivatives synthesized from 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]this compound showed promising activity against specific cancer cell lines [].

Q3: How do these compounds exert their biological effects at a molecular level?

A3: The mechanisms of action vary depending on the specific derivative and target. For example, in the case of anti-HIV-1 activity, molecular modeling suggests that the compound interacts with two Mg2+ cations and crucial residues within the HIV-1 integrase enzyme, potentially hindering its function []. For antiplatelet activity, certain derivatives showed strong binding affinity to COX-1 enzyme, potentially inhibiting its role in platelet aggregation [].

Q4: What are the structural features of this compound derivatives, and how are they characterized?

A4: this compound derivatives typically consist of a pyrimidine ring core substituted at the 5-position with a carbohydrazide moiety (-CONHNH2). Further modifications can be introduced at various positions on the pyrimidine ring and the carbohydrazide nitrogen atoms.

Q5: Have any computational studies been conducted on these compounds?

A5: Yes, computational chemistry plays a vital role in understanding and predicting the properties of these derivatives. Molecular docking studies have been employed to assess the binding modes and interactions of specific derivatives with their target proteins, such as HIV-1 integrase and COX-1 [, ]. These studies can provide valuable insights into the mechanism of action and guide the design of more potent and selective inhibitors.

Q6: What is known about the structure-activity relationship (SAR) of these compounds?

A6: SAR studies are crucial for optimizing the biological activity of this compound derivatives. For instance, in the development of anti-HIV-1 agents, the presence of a 4-methylbenzylidene group significantly enhanced the activity []. Similarly, for antiplatelet activity, electron-withdrawing substituents on the phenyl ring were found to be favorable for inhibiting ADP-induced platelet aggregation [].

Q7: What are the limitations and future directions of research on this compound derivatives?

A7: Despite their promising activities, further research is necessary to:

Q8: What is the significance of exploring the corrosion inhibition properties of this compound derivatives?

A8: Corrosion of carbon steel poses significant economic and safety concerns across industries. Identifying effective and environmentally friendly corrosion inhibitors is crucial. Research suggests that certain this compound derivatives, especially those with carbohydrazide moieties and extended aromatic systems, exhibit promising corrosion inhibition properties for carbon steel in acidic environments. This protection arises from their ability to adsorb onto the metal surface, forming a protective film that hinders corrosive agents [, ].

Q9: How do theoretical calculations contribute to understanding the corrosion inhibition mechanism?

A9: Quantum chemical computations, based on density functional theory (DFT), help elucidate the relationship between the molecular structure of these derivatives and their corrosion inhibition efficiency. These calculations provide insights into electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dipole moment, and molecular surface area, which are key factors influencing their adsorption behavior on metal surfaces [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。